molecular formula C8H16Cl2N4 B2808001 (1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride CAS No. 2138271-79-9

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride

Cat. No.: B2808001
CAS No.: 2138271-79-9
M. Wt: 239.14
InChI Key: YDBVJODGRJUSSE-RHJRFJOKSA-N
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Description

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine; dihydrochloride: is a chemical compound with the molecular formula C8H14N4·2HCl and a molecular weight of 239.15 g/mol . This compound is known for its unique structural features, including a cyclopentane ring and a triazole moiety, which make it a valuable intermediate in various chemical syntheses.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclopentanone as the starting material.

  • Formation of Cyclopentan-1-amine: Cyclopentanone is first converted to cyclopentan-1-amine through reductive amination using ammonia and a reducing agent like sodium cyanoborohydride .

  • Triazole Formation: The cyclopentan-1-amine is then reacted with 1,2,3-triazole derivatives under acidic conditions to form the triazolylmethyl derivative.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is often produced in batch reactors, where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity.

  • Purification: The product is purified using crystallization techniques, followed by filtration and drying.

Chemical Reactions Analysis

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine; dihydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide or potassium permanganate to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution Reactions: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.

  • Common Reagents and Conditions: Reagents like sodium hydroxide , hydrochloric acid , and sulfuric acid are commonly used in these reactions.

  • Major Products Formed: The major products include cyclopentanone derivatives , cyclopentan-1-amine derivatives , and triazole-substituted compounds .

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine; dihydrochloride: is unique due to its specific structural features. Similar compounds include:

  • (1S,2S)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine; dihydrochloride

  • 2-(Triazol-1-ylmethyl)cyclohexan-1-amine; dihydrochloride

  • 2-(Triazol-1-ylmethyl)cyclopentan-1-ol

These compounds differ in their stereochemistry, ring size, and functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(1R,2R)-2-(triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c9-8-3-1-2-7(8)6-12-5-4-10-11-12;;/h4-5,7-8H,1-3,6,9H2;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVJODGRJUSSE-RHJRFJOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CN2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)CN2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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